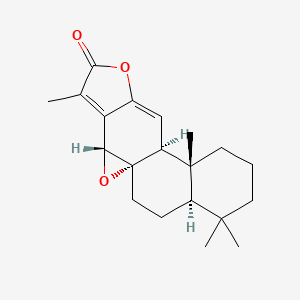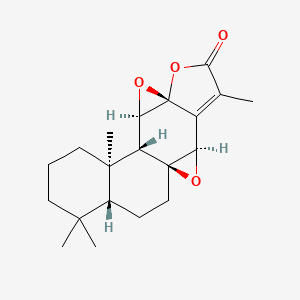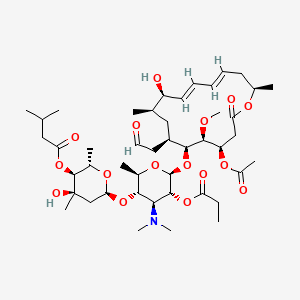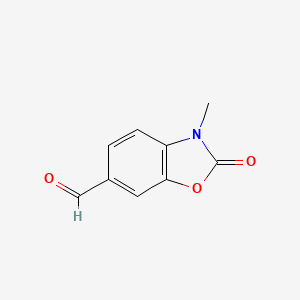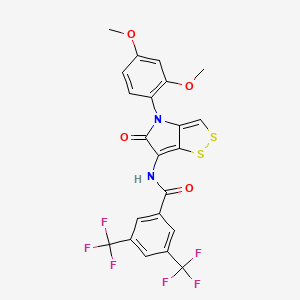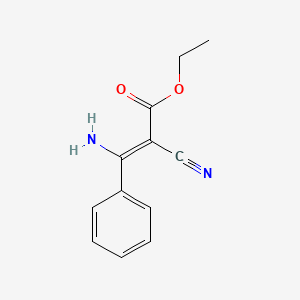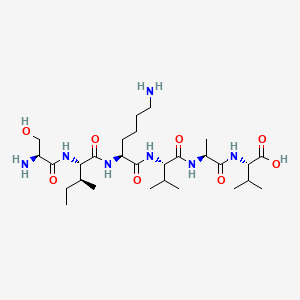
Hexapeptide-10
Overview
Description
SIKVAV (acetate) is a peptide derived from the laminin α1 chain. It is composed of the amino acids serine, isoleucine, lysine, valine, alanine, and valine. This peptide sequence is known for its ability to promote cell adhesion, migration, differentiation, and growth.
Mechanism of Action
Target of Action
Hexapeptide-10 primarily targets proteins such as laminin-5 and α6-integrin . These proteins play a crucial role in maintaining the firmness and elasticity of the skin .
Mode of Action
this compound interacts with its targets by promoting the production of laminin-5 and α6-integrin . It mimics Laminin, promoting keratinocyte adhesion and boosting the proliferation of keratinocytes by 38% and fibroblasts by 75% . It stimulates fibroblasts to increase Laminin-5 production, which is essential for linking keratinocytes to the basement membrane .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the synthesis of laminin-5 and α6-integrin . These proteins are essential for maintaining the firmness and elasticity of the skin, and their production decreases over time with aging . This compound helps restore the skin’s structure by promoting the production of these important proteins .
Result of Action
The action of this compound results in a stronger dermo-epidermal junction and an overall improvement in skin firmness, smoothness, and density . It strengthens the dermo-epidermal junction, increasing the production of Laminin 5 and Integrin-α6 proteins and hemidesmosome formation . This leads to a restructuring effect on the skin, increasing skin compactness, firmness, and density .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. It is used in many cosmetic formulations such as emulsions, gels, and serums in concentrations up to 0.005% .
Biochemical Analysis
Biochemical Properties
Hexapeptide-10 plays a significant role in biochemical reactions. It interacts with important proteins such as laminin-5 and α6-integrin . These interactions are crucial as these proteins are essential for maintaining the firmness and elasticity of the skin . The production of these proteins decreases over time with aging, and this compound helps restore the skin’s structure by promoting their production .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by promoting keratinocyte adhesion and boosting the proliferation of keratinocytes and fibroblasts . This leads to an increase in the production of Laminin-5, which is essential for linking keratinocytes to the basement membrane . As a result, this compound strengthens the dermo-epidermal junction, leading to an overall improvement in skin firmness, smoothness, and density .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It mimics Laminin, promoting keratinocyte adhesion and boosting the proliferation of keratinocytes by 38% and fibroblasts by 75% . It stimulates fibroblasts to increase Laminin-5 production, which is essential for linking keratinocytes to the basement membrane .
Metabolic Pathways
Peptides are known to play a central role in the metabolism of the body, signaling to activate the endogenous repair mechanism of the skin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SIKVAV (acetate) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is added and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of SIKVAV (acetate) can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of the peptide. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
SIKVAV (acetate) can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues, if present.
Reduction: Disulfide bonds can be reduced to free thiol groups.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used as reducing agents.
Substitution: Amino acid derivatives with different protecting groups can be used during the SPPS process to introduce substitutions.
Major Products Formed
The major products formed from these reactions include modified peptides with altered disulfide bond patterns or amino acid sequences. These modifications can affect the peptide’s biological activity and stability .
Scientific Research Applications
SIKVAV (acetate) has a wide range of scientific research applications, including:
Wound Healing: SIKVAV (acetate) has been shown to promote wound healing by enhancing cell adhesion, migration, and proliferation.
Tissue Engineering: The peptide can be used to functionalize scaffolds and hydrogels, providing bioactive cues that promote cell attachment and growth.
Cancer Research: SIKVAV (acetate) has been studied for its role in cancer cell adhesion and migration.
Comparison with Similar Compounds
SIKVAV (acetate) can be compared with other laminin-derived peptides and bioactive peptides used in tissue engineering and regenerative medicine. Similar compounds include:
RGD Peptide: The arginine-glycine-aspartic acid (RGD) peptide is another well-known cell adhesion motif derived from fibronectin.
YIGSR Peptide: The tyrosine-isoleucine-glycine-serine-arginine (YIGSR) peptide is derived from laminin and promotes cell adhesion and migration.
IKVAV Peptide: The isoleucine-lysine-valine-alanine-valine (IKVAV) peptide is another laminin-derived sequence that promotes cell adhesion, migration, and differentiation.
SIKVAV (acetate) is unique in its specific sequence and its ability to promote a wide range of biological activities, making it a valuable tool in various scientific research applications.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H53N7O8/c1-8-16(6)22(35-24(38)18(30)13-36)27(41)32-19(11-9-10-12-29)25(39)33-20(14(2)3)26(40)31-17(7)23(37)34-21(15(4)5)28(42)43/h14-22,36H,8-13,29-30H2,1-7H3,(H,31,40)(H,32,41)(H,33,39)(H,34,37)(H,35,38)(H,42,43)/t16-,17-,18-,19-,20-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGVZFQUFJYSGS-CPDXTSBQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H53N7O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
615.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146439-94-3 | |
| Record name | Hexapeptide-10 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146439943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HEXAPEPTIDE-10 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9RS1K7T9I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the purported cosmetic benefits of Hexapeptide-10 for skin health?
A1: Research suggests that this compound, when included in a serum with other cosmetic ingredients like Tridecapeptide-1 and Carnosine, may offer benefits for skin health. Studies indicate that these peptides can promote skin cell proliferation and exhibit antioxidant properties, potentially aiding in skin repair. []
Q2: Is there any research on using this compound for conditions other than skin repair?
A3: One study explored the potential of a hexapeptide incorporated into fabric for diabetic foot care. [] This research suggests a possible application beyond typical cosmetic uses, but further investigation is required.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(3-Piperidinopropoxy)benzyl]piperidine](/img/structure/B1673071.png)

![(6S,10bR)-6-(4-ethynylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline](/img/structure/B1673074.png)
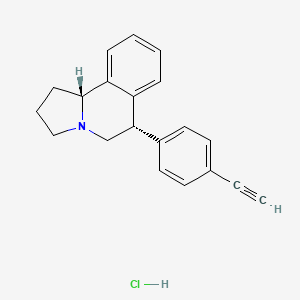

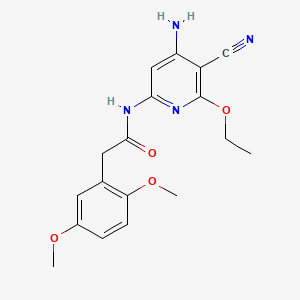
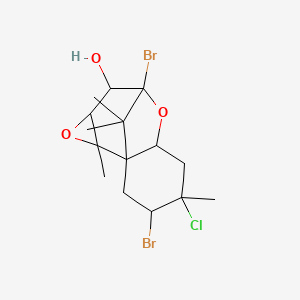
![[(10Z)-16-Hydroxy-11-(hydroxymethyl)-4,8,8,15-tetramethyl-12-oxo-3-oxatetracyclo[11.3.0.02,4.07,9]hexadec-10-en-13-yl] (E)-3-phenylprop-2-enoate](/img/structure/B1673080.png)
